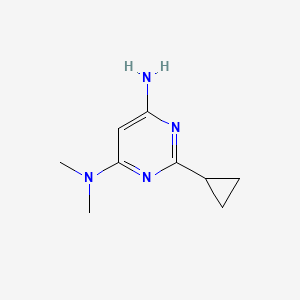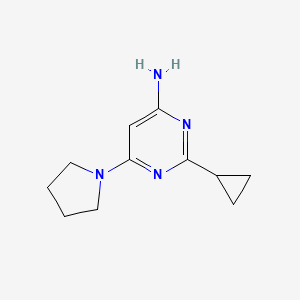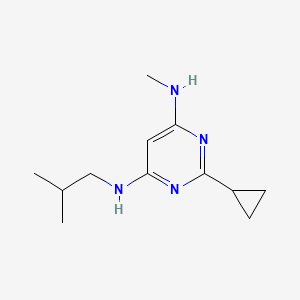![molecular formula C13H12N4 B1471690 3-{5-méthyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline CAS No. 1533523-21-5](/img/structure/B1471690.png)
3-{5-méthyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline
Vue d'ensemble
Description
The compound “3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline” is a derivative of imidazo[4,5-b]pyridine . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Synthesis Analysis
A facile synthesis of imidazo[4,5-b]pyridines was described by Rosenberg et al. using a Pd-catalyzed amide coupling reaction . 3-Alkyl and 3-arylamino-2-chloropyridines reacted with simple primary amides in good yields (51%–99%) when refluxing in t-butanol in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct .Molecular Structure Analysis
The molecular structure of “3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline” was elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .Chemical Reactions Analysis
Imidazo[4,5-b]pyridines have been found to have a broad range of chemical and biological properties . They are known to be GABA A receptor agonists , and recently proton pump inhibitors , aromatase inhibitors , and NSAIDs have also been developed from this class.Applications De Recherche Scientifique
Modulation du système nerveux central (SNC)
Les imidazo[4,5-b]pyridines sont connues pour agir en tant que modulateurs allostériques positifs du récepteur GABA_A . Cette application est importante dans le développement de traitements pour les troubles du SNC, tels que l'anxiété, l'épilepsie et l'insomnie. La similitude structurale avec les purines permet à ces composés de moduler les systèmes de neurotransmetteurs, offrant des avantages thérapeutiques potentiels pour les maladies neurodégénératives.
Thérapeutiques anticancéreuses
Ces dérivés se sont montrés prometteurs pour influencer les voies cellulaires nécessaires au fonctionnement des cellules cancéreuses . Ils peuvent agir comme des inhibiteurs de la pompe à protons, qui sont utiles pour réduire l'acidité du microenvironnement tumoral, inhibant potentiellement la croissance tumorale. De plus, ils ont été explorés en tant qu'inhibiteurs de l'aromatase, qui sont essentiels dans les cancers hormonodépendants comme le cancer du sein.
Agents anti-inflammatoires
Les propriétés anti-inflammatoires des dérivés de l'imidazo[4,5-b]pyridine en font des candidats pour le développement de nouveaux médicaments anti-inflammatoires non stéroïdiens (AINS) . Leur capacité à moduler les voies inflammatoires peut conduire à de nouveaux traitements pour les maladies inflammatoires chroniques.
Activité antimicrobienne
Des études récentes ont exploré les caractéristiques antimicrobiennes de nouveaux dérivés de l'imidazo[4,5-b]pyridine . Ces composés ont été testés contre une variété d'agents pathogènes, montrant un potentiel en tant que nouvelle classe d'antimicrobiens qui pourraient répondre à la préoccupation croissante de la résistance aux antibiotiques.
Gestion des maladies métaboliques
Les imidazo[4,5-b]pyridines sont impliquées dans la modulation des enzymes du métabolisme des glucides . Cette application est particulièrement pertinente dans la gestion des maladies métaboliques telles que le diabète, où la régulation des enzymes peut être cruciale pour maintenir des niveaux normaux de glycémie.
Applications optoélectroniques et sensorielles
Les hétérocycles aromatiques des imidazo[4,5-b]pyridines présentent un grand potentiel en science des matériaux, notamment dans le développement de dispositifs optoélectroniques et de capteurs . Leurs propriétés électroniques uniques les rendent adaptés à une utilisation dans des technologies de pointe, y compris des émetteurs pour la microscopie confocale et l'imagerie.
Mécanisme D'action
Target of Action
The primary target of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline is the Akt kinase . Akt kinase plays a crucial role in multiple cellular processes such as cell proliferation, survival, and metabolism .
Mode of Action
3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline interacts with its target, Akt kinase, by binding to it . This binding inhibits the activation of Akt and its downstream effector, PRAS40 . The inhibition of Akt activation is a result of the compound’s interaction with the ATP binding cleft of Akt, which contains a number of hydrophobic residues that occlude ATP binding .
Biochemical Pathways
The inhibition of Akt kinase by 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline affects the PI3K/Akt/mTOR pathway . This pathway is crucial for cell survival and proliferation. By inhibiting Akt, the compound disrupts this pathway, leading to reduced cell proliferation and survival .
Pharmacokinetics
In vivo studies with similar compounds have shown effective inhibition of akt activation following oral dosing in mice . This suggests that the compound may have good bioavailability.
Result of Action
The result of the action of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline is the inhibition of cell proliferation and survival due to the disruption of the PI3K/Akt/mTOR pathway . This makes the compound a potential candidate for the treatment of conditions characterized by excessive cell proliferation, such as cancer .
Analyse Biochimique
Biochemical Properties
3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to act as a positive allosteric modulator of GABA A receptors, influencing the central nervous system . Additionally, it has been identified as an inhibitor of proton pumps and aromatase enzymes, which are crucial in digestive and endocrine systems . The interactions of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline with these biomolecules are primarily through binding to specific active sites, leading to modulation of their activity.
Cellular Effects
The effects of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cancer and inflammation . It modulates gene expression by acting on transcription factors and signaling molecules, thereby affecting cellular metabolism and function. For instance, in cancer cells, 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline can induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
Molecular Mechanism
The molecular mechanism of action of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline involves its binding interactions with various biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. The inhibition of proton pumps and aromatase enzymes by 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline can maintain its biological activity, leading to sustained effects on cellular processes such as apoptosis and cell proliferation .
Dosage Effects in Animal Models
The effects of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline vary with different dosages in animal models. At lower doses, this compound has been shown to exert therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence carbohydrate metabolism by modulating the activity of enzymes involved in glycolysis and gluconeogenesis . Additionally, it has been shown to affect lipid metabolism by interacting with enzymes that regulate fatty acid synthesis and degradation .
Transport and Distribution
The transport and distribution of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes through active and passive transport mechanisms, leading to its accumulation in specific cellular compartments . The distribution of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline within tissues is influenced by its interactions with binding proteins that facilitate its localization and retention .
Subcellular Localization
The subcellular localization of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline is critical for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline is essential for its role in modulating cellular processes and biochemical reactions.
Propriétés
IUPAC Name |
3-(5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-8-5-6-11-13(15-8)17-12(16-11)9-3-2-4-10(14)7-9/h2-7H,14H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURTZHHRUVDDGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC(=N2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















